(S)-1-(3,5-Difluorophenyl)-2,2,2-trifluoroethaneamine
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Overview
Description
(S)-1-(3,5-Difluorophenyl)-2,2,2-trifluoroethan-1-amine is a chiral amine compound characterized by the presence of both difluorophenyl and trifluoroethanamine groups. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3,5-Difluorophenyl)-2,2,2-trifluoroethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-difluorobenzaldehyde and trifluoroacetic acid.
Formation of Intermediate: The 3,5-difluorobenzaldehyde undergoes a nucleophilic addition reaction with trifluoroacetic acid to form an intermediate.
Reduction: The intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride to yield the desired (S)-1-(3,5-Difluorophenyl)-2,2,2-trifluoroethan-1-amine.
Industrial Production Methods
In an industrial setting, the production of (S)-1-(3,5-Difluorophenyl)-2,2,2-trifluoroethan-1-amine may involve:
Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to ensure high yield and purity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3,5-Difluorophenyl)-2,2,2-trifluoroethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of difluorophenyl oxides.
Reduction: Formation of trifluoroethanamine derivatives.
Substitution: Formation of substituted difluorophenyl compounds.
Scientific Research Applications
(S)-1-(3,5-Difluorophenyl)-2,2,2-trifluoroethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (S)-1-(3,5-Difluorophenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
®-1-(3,5-Difluorophenyl)-2,2,2-trifluoroethan-1-amine: The enantiomer of the compound, with similar but distinct pharmacological properties.
3,5-Difluorophenylamine: A related compound with fewer fluorine atoms, leading to different reactivity and applications.
2,2,2-Trifluoroethylamine: Another related compound with a different substitution pattern.
Uniqueness
(S)-1-(3,5-Difluorophenyl)-2,2,2-trifluoroethan-1-amine is unique due to its specific chiral configuration and the presence of both difluorophenyl and trifluoroethanamine groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H6F5N |
---|---|
Molecular Weight |
211.13 g/mol |
IUPAC Name |
(1S)-1-(3,5-difluorophenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C8H6F5N/c9-5-1-4(2-6(10)3-5)7(14)8(11,12)13/h1-3,7H,14H2/t7-/m0/s1 |
InChI Key |
ZGXAKNAMSFQOGQ-ZETCQYMHSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1F)F)[C@@H](C(F)(F)F)N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(C(F)(F)F)N |
Origin of Product |
United States |
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